PDK1 Enzymatic Inhibition Potency Relative to 2-(4-Methylpiperazin-1-yl)-6-(pyridin-2-ylmethyl)pyrido[4,3-d]pyrimidin-5(6H)-one
In a recombinant human PDK1 enzyme inhibition assay, 2-(4-methylpiperazin-1-yl)-6-(2-phenylethyl)pyrido[4,3-d]pyrimidin-5(6H)-one exhibited an IC50 of 12 nM, whereas the direct analog 2-(4-methylpiperazin-1-yl)-6-(pyridin-2-ylmethyl)pyrido[4,3-d]pyrimidin-5(6H)-one showed an IC50 of 48 nM under identical conditions [1]. The 4-fold potency advantage of the 2-phenylethyl analog is attributed to enhanced hydrophobic packing within the PDK1 ATP-binding pocket.
| Evidence Dimension | PDK1 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 12 nM |
| Comparator Or Baseline | 2-(4-methylpiperazin-1-yl)-6-(pyridin-2-ylmethyl)pyrido[4,3-d]pyrimidin-5(6H)-one: IC50 = 48 nM |
| Quantified Difference | 4-fold higher potency (lower IC50) for the 2-phenylethyl compound |
| Conditions | Recombinant human PDK1 (full-length), ATP concentration = 10 μM, incubation 30 min at 25°C, measured by ADP-Glo luminescence |
Why This Matters
A 4-fold PDK1 potency difference directly impacts the concentration required for cellular target engagement, influencing both efficacy and therapeutic window in cancer models.
- [1] GLAXOSMITHKLINE LLC. Chemical compounds. International Patent Application WO 2010/019637 A1, filed 12 August 2009. Example compounds and biological data. View Source
